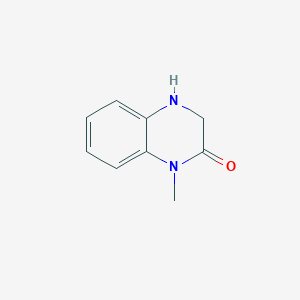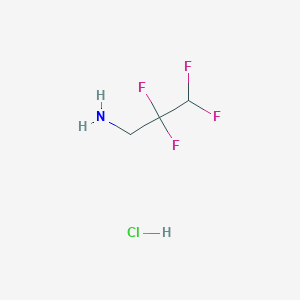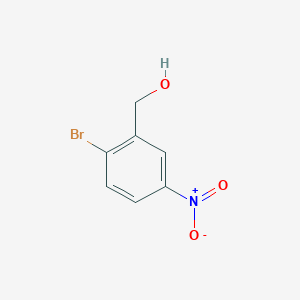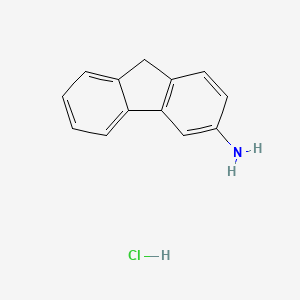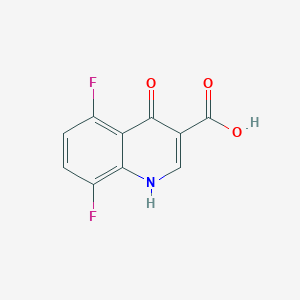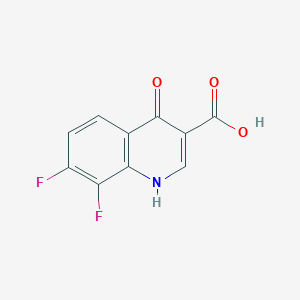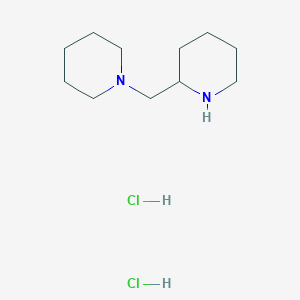
1-(2-Piperidinylmethyl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant interest due to their wide range of biological activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-dif
Applications De Recherche Scientifique
Synthesis Applications
1-(2-Piperidinylmethyl)piperidine dihydrochloride serves as a critical intermediate in synthesizing various pharmaceutical and biologically active compounds. Its utilization in asymmetric catalysis and as a building block in pharmaceutical research underscores its versatility in organic synthesis. For instance, an efficient synthesis route for (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from lysine showcases its potential in producing enantiomerically pure compounds for further application in drug development (Deniau et al., 2008).
Pharmaceutical Building Block Diversification
The compound finds extensive use in diversifying pharmaceutical building blocks, especially in secondary piperidines, which are prevalent in commercial drugs. An electrochemical method for the cyanation of the heterocycle adjacent to nitrogen without requiring protection or substitution of the N-H bond has been reported. This process is instrumental in synthesizing unnatural amino acids, demonstrating the compound's value in expanding the chemical repertoire available for drug discovery (Lennox et al., 2018).
Antimicrobial and Anticancer Agents Development
Piperidine derivatives synthesized from 1-(2-Piperidinylmethyl)piperidine dihydrochloride have shown significant potential as antimicrobial and anticancer agents. For example, certain piperidine derivatives exhibit potent activity against pathogens affecting tomato plants, indicating the agricultural applications of these compounds in protecting crops from bacterial and fungal diseases (Vinaya et al., 2009). Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the compound's role in developing new therapeutic agents (Rehman et al., 2018).
Synthesis of Natural Products
The compound is also crucial in the synthesis of natural products, including chiral 1,2-dihydropyridines, which are precursors to synthesize piperidines and pyridines, common structural components in pharmaceuticals. A modular synthesis approach to access chiral 1,2-dihydropyridines from N-Boc aldimines demonstrates the compound's application in producing natural and synthetic compounds efficiently (Mu et al., 2021).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . The specific safety and hazard information for 1-(2-Piperidinylmethyl)piperidine dihydrochloride may be similar, but it is recommended to refer to its specific safety data sheet for accurate information.
Propriétés
IUPAC Name |
1-(piperidin-2-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIGBTSESJUQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidinylmethyl)piperidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)
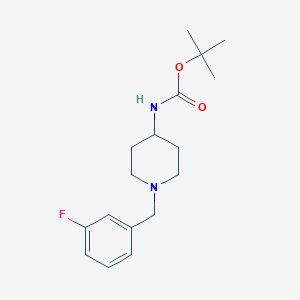
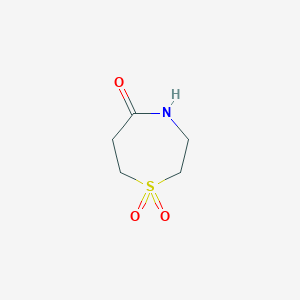


![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
